molecular formula C9H9FO3 B1421271 3-Ethoxy-2-fluorobenzoic acid CAS No. 1033201-71-6

3-Ethoxy-2-fluorobenzoic acid

Cat. No. B1421271
M. Wt: 184.16 g/mol
InChI Key: CQWCJEMORPCATH-UHFFFAOYSA-N
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Description

3-Ethoxy-2-fluorobenzoic acid is a chemical compound with the molecular formula C9H9FO3 . It has an average mass of 184.164 Da and a monoisotopic mass of 184.053574 Da .


Molecular Structure Analysis

The InChI code for 3-Ethoxy-2-fluorobenzoic acid is 1S/C9H9FO3/c1-2-13-7-5-3-4-6 (8 (7)10)9 (11)12/h3-5H,2H2,1H3, (H,11,12) . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

3-Ethoxy-2-fluorobenzoic acid is a solid at room temperature . It has a molecular weight of 184.17 . More specific physical and chemical properties are not detailed in the available resources .

Scientific Research Applications

Anaerobic Transformation and Biodegradation

  • 3-Ethoxy-2-fluorobenzoic acid, as a fluorinated analogue, has been used in studies exploring the anaerobic transformation of phenol to benzoate by phenol-degrading consortia. For instance, Genthner, Townsend, and Chapman (1989) examined the transformation of fluorophenols to fluorobenzoates, observing the carboxyl group introduction in specific positions (Genthner, Townsend, & Chapman, 1989).

Biodegradation Pathways in Bacteria

  • Fluorobenzoate compounds, including 3-fluorobenzoate, serve as a carbon and energy source for some bacteria. Boersma, McRoberts, Cobb, and Murphy (2004) identified a bacterium, Sphingomonas sp. HB-1, that can degrade 3-fluorobenzoate, revealing insights into the biodegradation process of such compounds (Boersma et al., 2004).

Metabolism Studies

  • Studies like the one by Mouttaki, Nanny, and McInerney (2008) on Syntrophus aciditrophicus provide valuable insights into the metabolism of fluorobenzoates, including 3-fluorobenzoate. These studies help understand the biochemical pathways and metabolic transformations in microorganisms (Mouttaki, Nanny, & McInerney, 2008).

Synthetic Chemistry and Organic Synthesis

  • In the field of synthetic chemistry, compounds like 3-ethoxy-2-fluorobenzoic acid are utilized in creating new chemical entities. For example, Pi et al. (2018) explored the use of such compounds in the selective functionalization of C-H bonds in indoles, demonstrating their utility in complex organic syntheses (Pi et al., 2018).

Environmental Studies

  • Research on fluorobenzoates also extends to environmental studies, such as the work of Goldman, Milne, and Pignataro (1967), which examined the degradation of fluorobenzoates by Pseudomonas species, contributing to our understanding of environmental bioremediation processes (Goldman, Milne, & Pignataro, 1967).

Safety And Hazards

3-Ethoxy-2-fluorobenzoic acid is associated with several hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust, contact with skin and eyes, and ingestion .

properties

IUPAC Name

3-ethoxy-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-2-13-7-5-3-4-6(8(7)10)9(11)12/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWCJEMORPCATH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674470
Record name 3-Ethoxy-2-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-2-fluorobenzoic acid

CAS RN

1033201-71-6
Record name 3-Ethoxy-2-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 1-ethoxy-2-fluoro-benzene (1.0 g, 7.1 mmol) in THF (10 mL) at −78° C. was added dropwise butyllithium (4.5 mL of 1.6 M, 7.2 mmol) followed by N′-(2-dimethylaminoethyl)-N,N,N′-trimethyl-ethane-1,2-diamine (1.2 g, 7.2 mmol). The mixture was stirred for 3 h at −78° C. before it was transferred quickly via large cannula to a mixture of crushed dry ice (freshly crushed under N2) under ether. The mixture was warmed to RT, diluted with 30 mL of 2M HCl (aq.), extracted with ethyl acetate (2×30 mL), washed with 10 mL brine, and dried over MgSO4 to give 3-ethoxy-2-fluorobenzoic acid (65%) as a white solid. ESI-MS m/z calc. 184.1. found 185.1 (M+1)+; Retention time: 1.04 minutes (3 min run). 1H NMR (400 MHz, DMSO) δ 7.42-7.30 (m, 2H), 7.20-7.16 (m, 1H), 4.12 (q, J=7.0 Hz, 2H), 1.35 (t, J=7.0 Hz, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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